molecular formula C11H16BFO4 B1455624 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid CAS No. 1793003-43-6

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid

Cat. No.: B1455624
CAS No.: 1793003-43-6
M. Wt: 242.05 g/mol
InChI Key: CVTXHALYOKFYGH-UHFFFAOYSA-N
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Description

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is an organoboron compound with the molecular formula C11H16BFO4. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of fluorine, isobutoxy, and methoxy groups on the phenyl ring makes this compound unique and potentially useful in various chemical applications .

Biochemical Analysis

Cellular Effects

The effects of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in cell cycle regulation and apoptosis. The specific impact of this compound on these processes can provide valuable information for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for developing targeted therapies and biochemical tools .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors to consider in laboratory settings. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters or other degradation products. The long-term effects of this compound on cellular function can be assessed through in vitro and in vivo studies, providing insights into its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. This compound may interact with transporters or binding proteins, affecting its localization and accumulation. Studying the transport and distribution of this compound can provide valuable information for optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Fluoro-3-isobutoxy-4-methoxyphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Protic Solvents: Methanol, ethanol.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Aryl Compounds: From protodeboronation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of fluorine, isobutoxy, and methoxy groups in 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these functional groups can impart desired properties to the final product .

Properties

IUPAC Name

[2-fluoro-4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXHALYOKFYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OCC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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